Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl-
Description
While the nomenclature in the question suggests a hexane backbone, evidence primarily describes pentane derivatives (e.g., 1,1,1,2,3,3-hexafluoro-4-methylpentane, referred to as compound 28 in ). This discrepancy may stem from inconsistent naming conventions or synthesis conditions. The compound is synthesized via radical addition of hexafluoropropene (HFP) to alkanes like propane or 2-methylpropane, using di-tert-butyl peroxide (DTBP) or γ-ray initiation . Key properties include high thermal stability and low polarity, typical of perfluorinated compounds.
Properties
CAS No. |
57915-72-7 |
|---|---|
Molecular Formula |
C7H10F6 |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-methylhexane |
InChI |
InChI=1S/C7H10F6/c1-3-4(2)6(9,10)5(8)7(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
HVKAELHBDVPDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of 4-methylhexane using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions. The reaction conditions often include low temperatures and the use of inert solvents to stabilize the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. The use of continuous flow technology enhances the efficiency and safety of the fluorination process, reducing the risk of hazardous by-products and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.
Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.
Reduction Reactions: Products include partially fluorinated alkanes and alkenes.
Scientific Research Applications
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and low reactivity.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism by which Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The pathways involved include the modulation of enzyme activity and the alteration of membrane properties in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Fluorinated Alkanes
Synthesis: Minor product in HFP-propane reactions under γ-ray initiation . Comparison: Lacks the methyl branch, resulting in higher volatility and lower boiling point than the methyl-substituted analogue.
4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) :
- Structure : Branched pentane with two methyl groups at position 4.
- Synthesis : Major product (80%) in DTBP-initiated reactions with 2-methylpropane .
- Comparison : Increased branching reduces boiling point compared to linear isomers.
Fluorinated Ethers and Esters
HFE-7500 (3-ethoxy-dodecafluoro-2-trifluoromethyl-hexane): Structure: Hexane backbone with ethoxy, trifluoromethyl, and multiple fluorine substituents. Comparison: Ether linkages enhance polarity, making HFEs more suitable as co-solvents than fully fluorinated alkanes .
1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-pentane (PF-7600) :
- Structure : Pentane with a fluorinated propoxy group.
- Regulatory Status : Subject to EPA reporting requirements due to significant new use concerns .
- Comparison : Functionalized with an ether group, offering tunable solubility for industrial applications .
Physical and Chemical Properties
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